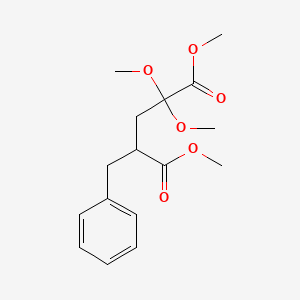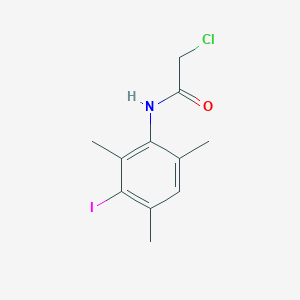
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylate esters. It is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. This compound has garnered interest due to its potential pharmacological properties, particularly in the realm of analgesia and anesthesia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenylcyclohexyl compounds. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with a piperidine derivative to form the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various analogs and derivatives for studying structure-activity relationships.
Biology: The compound is investigated for its potential effects on neurotransmitter systems and receptor binding.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates
Mécanisme D'action
The mechanism of action of ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, the compound inhibits the influx of calcium ions, leading to reduced neuronal excitability and analgesic effects . Additionally, it may affect other neurotransmitter systems, such as dopamine and serotonin, contributing to its pharmacological profile .
Comparaison Avec Des Composés Similaires
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate is similar to other arylcyclohexylamines, such as:
Phencyclidine (PCP): Both compounds share a similar core structure and exhibit dissociative anesthetic properties.
Methoxetamine: A novel analog with similar pharmacological effects but distinct chemical modifications.
The uniqueness of this compound lies in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propriétés
Numéro CAS |
121019-93-0 |
|---|---|
Formule moléculaire |
C26H33NO2 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C26H33NO2/c1-2-29-24(28)25(22-12-6-3-7-13-22)18-20-27(21-19-25)26(16-10-5-11-17-26)23-14-8-4-9-15-23/h3-4,6-9,12-15H,2,5,10-11,16-21H2,1H3 |
Clé InChI |
OFTUIURQIJWEPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)C2(CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)


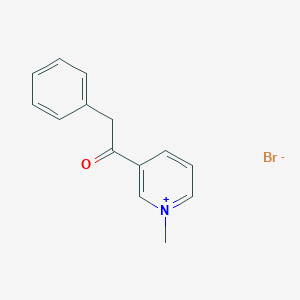
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)
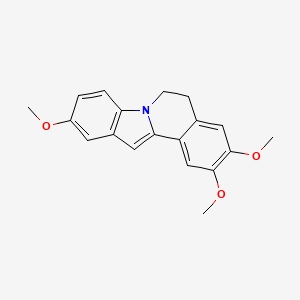
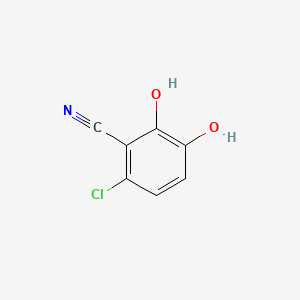
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)



